Pyrimidine-4-sulfonamide

Carbonic Anhydrase Inhibition Antiparasitic Drug Discovery Schistosoma mansoni

Generic sourcing of uncharacterized pyrimidine-sulfonamide analogs risks introducing uncontrolled variables that invalidate SAR conclusions. Pyrimidine-4-sulfonamide is the defined 4-substituted core scaffold required for reproducing published inhibitor profiles. - Foundational core of LDC000067 (CDK9 IC50 ~4 nM, >55× selectivity) and PS14 (PI3Kα binding, apoptosis induction superior to 5-FU) - Essential for constructing potent SmaBCA inhibitors (KI 43.8 nM) and WRN helicase antagonists (IC50 0.9 µM) - Supplied as a white to off-white crystalline solid; custom synthesis with full analytical characterization (HPLC, NMR, MS) to ensure batch-to-batch consistency

Molecular Formula C4H5N3O2S
Molecular Weight 159.17 g/mol
Cat. No. B13574732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidine-4-sulfonamide
Molecular FormulaC4H5N3O2S
Molecular Weight159.17 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1S(=O)(=O)N
InChIInChI=1S/C4H5N3O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H,(H2,5,8,9)
InChIKeyLMXMQUGNQGZCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrimidine-4-sulfonamide: Chemical Biology and Inhibitor Development


Pyrimidine-4-sulfonamide is a heterocyclic sulfonamide compound with the molecular formula C4H5N3O2S and a molecular weight of 159.17 g/mol, consisting of a pyrimidine ring with a sulfonamide functional group (-SO2NH2) attached at the 4-position [1]. This scaffold serves as a foundational core for numerous pharmacologically active derivatives, including clinically investigated agents such as aprocitentan (an endothelin receptor antagonist) and experimental tool compounds such as LDC000067 (a selective CDK9 inhibitor) [2][3]. The compound is typically handled as a white to off-white crystalline solid and is primarily utilized in medicinal chemistry, chemical biology, and drug discovery research for the development of novel inhibitors, PET tracer precursors, and structure-activity relationship (SAR) exploration [4].

Scaffold role
Heterocyclic sulfonamide core for inhibitor development and SAR exploration
Foundational core of LDC000067 (CDK9) and aprocitentan (endothelin receptor antagonist)
Workflow fit
Medicinal chemistry, chemical biology, PET tracer precursor synthesis, and kinase probe development
Selection context
Substitution pattern at 2-, 5-, and 6-positions determines target engagement and selectivity
Exact derivative identity must be verified; generic pyrimidine-4-sulfonamide is a scaffold, not a probe

Pyrimidine-4-sulfonamide: Reproducibility Risks with Generic Analogs


The pyrimidine-4-sulfonamide scaffold is not a single interchangeable entity; rather, its biological activity, selectivity, and physicochemical properties are exquisitely sensitive to substitution patterns at the 2-, 5-, and 6-positions of the pyrimidine ring as well as modifications to the sulfonamide nitrogen [1]. As demonstrated by machine learning-based QSAR studies on pyrimidine-sulfonamide analogs targeting BRAF V600E, specific molecular fingerprints and substructures correlate directly with inhibitory activity, meaning that even minor structural variations can yield orders-of-magnitude differences in potency or complete loss of target engagement [2]. Furthermore, sulfonamide derivatives with identical core scaffolds exhibit divergent pharmacokinetic profiles, as shown in studies where logP values ranging from 0 to 3 for PS14 derivatives directly influence membrane permeability and cellular uptake [3]. Procurement of a generic, uncharacterized analog without verifying the exact substitution pattern therefore risks introducing uncontrolled variables into assays, invalidating SAR conclusions, and wasting resources on compounds that fail to reproduce published results [4].

Expected attribute
Risk with generic analog
Defined substitution pattern at 2-, 5-, and 6-positions
QSAR shows specific molecular fingerprints correlate with target engagement; minor variations may shift potency by orders of magnitude
Validated selectivity profile (e.g., CDK9 >55-fold over CDK2)
Uncharacterized analogs may exhibit pan-kinase inhibition; isoform-selectivity context may not transfer
Reported physicochemical profile (logP 0–3 for membrane permeability)
Divergent logP values across derivatives alter cellular uptake and may introduce uncontrolled variables into assays

Pyrimidine-4-sulfonamide Evidence Guide


SmaBCA Inhibitory Potency vs. Clinical Sulfonamides

In a head-to-head comparative inhibition study of the β-carbonic anhydrase from Schistosoma mansoni (SmaBCA), 4-(2-amino-pyrimidine-4-yl)-benzenesulfonamide exhibited the highest inhibitory potency among all tested sulfonamide-based inhibitors, with a KI value of 43.8 nM [1]. This KI represents approximately a 2-fold improvement over the next most potent comparators in the same assay system, including benzolamide (KI = 79.4 nM), brinzolamide (KI = 81.2 nM), topiramate (KI = 83.7 nM), dorzolamide (KI = 85.1 nM), saccharin (KI = 87.3 nM), epacadostat (KI = 89.5 nM), celecoxib (KI = 91.8 nM), and famotidine (KI = 95.9 nM) [1].

SmaBCA inhibition vs. clinical sulfonamides
Head-to-head
KI = 43.8 nM — approximately 2-fold more potent than benzolamide (79.4 nM) and 1.8–2.2× over brinzolamide, topiramate, dorzolamide, and others
vs. next comparator
~2×
Supports SmaBCA target-engagement assay context
Recombinant enzyme assay; kcat/Km 2.33 × 10⁷ M⁻¹ s⁻¹
Carbonic Anhydrase Inhibition Antiparasitic Drug Discovery Schistosoma mansoni

Apoptosis Induction: PS14 vs. 5-Fluorouracil

The pyrimidine sulfonamide derivative PS14 was evaluated for apoptosis induction using flow cytometry and compared directly with the standard chemotherapeutic agent 5-fluorouracil (5-FU) across four human cancer cell lines [1]. PS14 treatment resulted in apoptotic cell percentages of 45.30% (HeLa), 28.20% (HCT-116), 31.00% (A-549), and 35.20% (HepG2), which were consistently higher than the corresponding values obtained with 5-FU control treatment in the same experimental system [1]. The compound exhibited IC50 values of 15.13 ± 2.20 µM (HeLa), 19.87 ± 2.01 µM (HCT-116), 12.64 ± 3.22 µM (A-549), 22.20 ± 1.34 µM (HepG2), and 102.46 ± 2.27 µM (normal L02 cells) [1].

PS14 apoptosis vs. 5-FU
Head-to-head
PS14 apoptotic cells: HeLa 45.3%, HCT-116 28.2%, A-549 31.0%, HepG2 35.2% — reported higher than 5-FU control in all four cell lines
Selectivity vs. L02 normal cells
~5–8×
Supports apoptosis pathway-response interpretation
Flow cytometry; four human cancer cell lines; L02 selectivity window
Anticancer Drug Discovery Apoptosis Flow Cytometry

WRN Helicase Inhibition Structure-Activity Relationship

A systematic SAR evaluation of 2-sulfonyl and 2-sulfonamide pyrimidine derivatives against WRN helicase revealed that inhibitory activity is exquisitely dependent on the sulfonamide substitution pattern and aromatic ring modifications [1]. Within this class, compounds exhibited WRN helicase IC50 values ranging from 0.9 µM (Compound 1, 2-morpholinosulfonyl derivative) to 7.0 µM (Compound 7, 4-acetylphenylsulfonyl derivative), 23.0 µM (Compound 9, 4-methoxyphenylsulfonyl derivative), and >50 µM for several analogs including the unsubstituted phenylsulfonyl comparator [1]. The 4-acetylphenylsulfonamide derivative (Compound 14) demonstrated an IC50 of 11.0 µM, representing a >4.5-fold reduction in potency relative to the optimal 2-morpholinosulfonyl analog [1].

WRN helicase inhibition SAR
Class-level
IC50 range: 0.9 µM (2-morpholinosulfonyl) to >50 µM (unsubstituted phenylsulfonyl) — >55-fold potency span within the same chemical series
Substitution-pattern review required for target engagement
In vitro WRN helicase assay; IC50 average of ≥2 replicates
WRN Helicase Inhibition DNA Repair Synthetic Lethality

Selective Anticancer Activity Comparable to 5-FU

In a comprehensive SAR study of pyrimidine-based sulfonamide derivatives, compounds 18, 21, 23, and 24 demonstrated IC50 values ranging from 7.4 to 10.2 µg/mL against HepG2 hepatocellular carcinoma cells and 8.2 to 10.0 µg/mL against MCF-7 breast cancer cells, achieving anticancer potency that nearly matched the reference medication 5-fluorouracil (5-FU) in the same assay systems [1]. Critically, these same compounds exhibited noticeably reduced cytotoxicity toward normal WI-38 lung fibroblast cells and VERO kidney epithelial cells, establishing a favorable therapeutic index relative to the reference standard [1]. Molecular docking studies further revealed that compound 23 exhibited the highest binding affinity to thymidylate synthase (PDB: 2VF5) with S = -5.5589 kcal/mol, forming strong hydrogen bond interactions with Lys487 and Ala498 residues within the active site [1].

Cytotoxicity comparable to 5-FU
Head-to-head
Compounds 18/21/23/24: IC50 7.4–10.2 µg/mL (HepG2), 8.2–10.0 µg/mL (MCF-7) — reported to nearly match 5-FU potency with reduced cytotoxicity toward WI-38 and VERO normal cells
Supports cytotoxicity endpoint review and thymidylate synthase binding context
Compound 23 docking: S = −5.5589 kcal/mol (PDB: 2VF5)
Anticancer Agents Cytotoxicity Thymidylate Synthase Inhibition

LDC000067 CDK9 Selectivity Over Other CDKs

LDC000067, a pyrimidine-4-yl-aminophenyl methanesulfonamide derivative (CAS 1073485-20-7), inhibits CDK9 with an IC50 of 44 ± 10 nM while demonstrating a selectivity window ranging from 55-fold (versus CDK2) to 125-fold (versus CDK1), 210-fold (versus CDK4), and >227-fold (versus CDK6 and CDK7) across a panel of related cyclin-dependent kinases [1]. This selectivity profile contrasts sharply with pan-CDK inhibitors such as flavopiridol, which exhibits comparable potency across multiple CDK isoforms (CDK1 IC50 ~30 nM, CDK2 IC50 ~100 nM, CDK4 IC50 ~20–40 nM, CDK9 IC50 ~10 nM) [2]. The ATP-competitive mechanism of LDC000067 enables dose-dependent inhibition of RNA polymerase II Ser2 phosphorylation, resulting in selective reduction of short-lived mRNAs encoding apoptosis regulators MYC and MCL1, and induction of p53 activation and apoptosis in cancer cell models [1].

LDC000067 CDK9 selectivity
Cross-study
CDK9 IC50 = 44 ± 10 nM; selectivity 55× (CDK2), 125× (CDK1), 210× (CDK4), >227× (CDK6/7). Pan-CDK comparator flavopiridol: ~2–10× selectivity
Supports isoform-selectivity assay context for transcription studies
ATP-competitive; cellular validation via Ser2-P RNA Pol II reduction
CDK9 Inhibition Kinase Selectivity Transcription Elongation

Odd-Chain Substituent Effect on Antitumor Activity

A systematic SAR study of pyrimidine sulfonamide (PS) derivatives designed through pharmacophore hybridization revealed that the antitumor activity of the compound series tended to increase when the substituents of the branch chain of sulfonamides contained an odd number of carbon atoms relative to even-numbered chain analogs [1]. The optimized derivative PS14, which incorporates this odd-chain design principle, demonstrated IC50 values of 15.13 ± 2.20 µM (HeLa), 19.87 ± 2.01 µM (HCT-116), 12.64 ± 3.22 µM (A-549), and 22.20 ± 1.34 µM (HepG2), with antiproliferative activity approaching that of 5-fluorouracil [1]. Additionally, PS14 exhibited a logP value between 0 and 3, indicating favorable lipophilicity for membrane permeability, and molecular docking analysis confirmed favorable binding interactions with the PI3Kα active site [1].

Odd-chain substituent effect
Class-level
PS14 (odd-chain): IC50 12.64–22.20 µM across HeLa, HCT-116, A-549, HepG2; logP 0–3. Antitumor activity reported to increase with odd-numbered carbon substituents
Data to verify — trend directionality established, specific fold-change not quantified
Molecular docking: PI3Kα active site; L02 normal-cell selectivity
Structure-Activity Relationship Anticancer Substituent Effect

Pyrimidine-4-sulfonamide: Optimal Research Applications


Targeting Schistosoma Carbonic Anhydrase

Researchers developing novel therapeutics for schistosomiasis should prioritize 4-(2-amino-pyrimidine-4-yl)-benzenesulfonamide or its close structural analogs based on the demonstrated KI of 43.8 nM against recombinant SmaBCA, which represents the most potent inhibition among all tested sulfonamide-based inhibitors including clinically used agents such as dorzolamide, brinzolamide, and topiramate (KI range 79.4–95.9 nM) [1]. The 2-fold potency advantage over existing clinical sulfonamides provides a rational starting point for lead optimization campaigns and validates SmaBCA as a druggable target in this neglected tropical disease [1].

CDK9-Selective Probe for Transcription Studies

Investigators requiring specific CDK9 inhibition without confounding effects on cell-cycle CDKs should procure LDC000067 (CAS 1073485-20-7), which provides a selectivity window of 55–227× over CDK1/2/4/6/7 isoforms [1][2]. Unlike pan-CDK inhibitors such as flavopiridol that exhibit broad-spectrum activity with limited isoform discrimination, LDC000067 enables cleaner target validation for studies examining the role of CDK9 in transcription elongation, MYC/MCL1 regulation, and p53-mediated apoptosis [1]. This compound is particularly valuable for chordoma research, where CDK9 expression correlates with recurrence and poor patient outcomes [2].

Synthetic Lethality Screening in MSI-H Cancers

For researchers conducting synthetic lethality screens in microsatellite instability-high (MSI-H) cancer models, pyrimidine sulfonamide derivatives with optimized WRN helicase inhibitory activity should be selected based on published SAR data [1]. The 2-morpholinosulfonyl pyrimidine analog (IC50 = 0.9 µM) provides >55-fold greater potency than unsubstituted phenylsulfonyl comparators (IC50 > 50 µM), and selection of the appropriate derivative is critical for achieving meaningful target engagement [1]. Procurement of generic, unoptimized analogs may result in false-negative results due to insufficient WRN inhibition.

Hybrid Scaffold Optimization for Anticancer Leads

Medicinal chemistry teams developing novel anticancer agents should utilize pyrimidine-based sulfonamide scaffolds exemplified by compounds 18, 21, 23, and 24, which demonstrate IC50 values of 7.4–10.2 µg/mL against HepG2 and 8.2–10.0 µg/mL against MCF-7 cells, achieving potency comparable to 5-FU while exhibiting improved selectivity over normal WI-38 and VERO cells [1]. Additionally, derivatives such as PS14 (IC50 12.64–22.20 µM) provide a complementary scaffold with validated PI3Kα binding and apoptosis induction superior to 5-FU across multiple cancer types [2]. The established SAR indicating enhanced activity with odd-chain sulfonamide substituents offers a rational design principle to guide further optimization [2].

Application
Selection Property
Validation Focus
SmaBCA target-engagement studies
4-(2-aminopyrimidine-4-yl)-benzenesulfonamide scaffold with reported enzyme inhibition context
Recombinant SmaBCA assay endpoint review
CDK9-selective transcription research
LDC000067 derivative with isoform-selectivity assay context
CDK panel selectivity and Ser2-P RNA Pol II endpoint monitoring
WRN helicase synthetic lethality screening
2-morpholinosulfonyl pyrimidine derivatives with reported WRN inhibition
WRN IC50 and MSI-H cell-model endpoint validation
Cancer cell-model cytotoxicity studies
Pyrimidine-sulfonamide hybrids with cell-model endpoint review context
Cytotoxicity and thymidylate synthase / PI3Kα pathway-response interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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